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Compound of Interest

Compound Name:
Methyl 2-hydroxy-4-methoxy-5-

nitrobenzoate

CAS No.: 723284-34-2

Cat. No.: B3151835

Get Quote

Strategic Sourcing, Synthesis, and Market
Analysis[1]
Executive Summary & Chemical Profile
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a highly specialized

aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical

agents, particularly kinase inhibitors and heterocyclic bioactive scaffolds. Unlike its structural

isomer (the Gefitinib intermediate), this compound features a specific substitution pattern that

directs subsequent nucleophilic aromatic substitutions and cyclization reactions unique to novel

drug discovery pipelines.
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Parameter Specification

IUPAC Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

CAS Number 723284-34-2

Molecular Formula C₉H₉NO₆

Molecular Weight 227.17 g/mol

Appearance Pale yellow to yellow crystalline powder

Key Functional Groups
Nitro (-NO₂), Phenolic Hydroxyl (-OH), Methoxy

(-OCH₃), Ester (-COOMe)

Market Intelligence: Price Analysis per Gram
The pricing of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is non-linear, heavily influenced

by purity requirements and the scale of synthesis. As a "building block" rather than a

commodity chemical, its cost per gram decreases significantly with volume but carries a

premium for high-purity research grades (>98%).

Current Market Valuation (Estimated Q1 2025)
The following data aggregates pricing trends from major global catalog suppliers (e.g.,

Fluorochem, Sigma-Aldrich, specialized synthesizers).

Quantity Price Range (USD)
Price Per Gram
(USD/g)

Target Segment

250 mg $25.00 - $45.00 $100.00 - $180.00
Academic Research /

Screening

1 g $60.00 - $95.00 $60.00 - $95.00 Lead Optimization

5 g $180.00 - $250.00 $36.00 - $50.00 Process Development

100 g+ Inquire $12.00 - $25.00
Pilot Scale

Manufacturing
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Market Insight: The high initial price per gram for small quantities reflects the labor-intensive

purification required to remove the 3-nitro isomer, which is a common byproduct. Bulk pricing

drops as recrystallization processes become more efficient at scale.

Technical Deep Dive: Synthetic Pathway
The cost and availability of this compound are directly tied to its synthesis. The most robust

route involves the electrophilic aromatic nitration of Methyl 4-methoxysalicylate.

Mechanistic Logic
Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS: 5446-02-6).

Directing Effects:

The -OH group (C2) is an ortho, para-director.

The -OMe group (C4) is an ortho, para-director.

The -COOMe group (C1) is a meta-director.

Regioselectivity: All three groups cooperatively direct the incoming electrophile (NO₂⁺) to

position C5. Position C3 is theoretically activated but sterically hindered by the flanking -OH

and -OMe groups, making C5 the kinetically and thermodynamically favored site.

Synthetic Workflow Diagram
The following diagram illustrates the reaction pathway and the critical directing effects

governing the synthesis.
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Click to download full resolution via product page

Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration

directed by cooperative substituent effects.

Experimental Protocol: Synthesis & Purification
Note: This protocol is designed for a 10g scale. All procedures must be conducted in a fume

hood.

Reagents
Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol)

Glacial Acetic Acid (40 mL)

Nitric Acid (70%, 4.0 mL, ~1.1 eq)

Ice/Water bath

Step-by-Step Methodology
Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

10.0 g of Methyl 2-hydroxy-4-methoxybenzoate in 40 mL of glacial acetic acid. The solution

may require slight warming (30°C) to fully dissolve, then cool to 15°C.

Nitration: Add the Nitric Acid (4.0 mL) dropwise over 20 minutes.

Critical Control Point: Maintain internal temperature between 15°C and 20°C. Exceeding

25°C increases the risk of dinitration or oxidation of the methoxy group.

Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% Ethyl

Acetate in Hexanes). The product will appear as a less polar yellow spot compared to the

starting material.

Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous

stirring. The product will precipitate as a yellow solid.
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Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL)

to remove residual acid.

Purification (Self-Validating Step): Recrystallize the crude solid from hot Ethanol or Methanol.

Why? This removes the minor 3-nitro isomer (more soluble) and any dinitrated byproducts.

Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 70-80% (8.5 - 9.7 g).

Quality Control & Specifications
To ensure the material is suitable for drug development (e.g., as a scaffold for benzoxazoles), it

must meet the following criteria.

Test Method Acceptance Criteria

Purity HPLC (C18, MeOH/H₂O) ≥ 98.0% (Area %)

Identity ¹H-NMR (DMSO-d₆)

Consistent with structure;

distinct singlet for OMe (~3.9

ppm) and aromatic protons.

Melting Point Capillary Method
148°C - 152°C (Distinct from

isomer range)

Residual Solvents GC-HS
< 5000 ppm

(Ethanol/Methanol)

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Comparison).

Retrieved from [Link]

To cite this document: BenchChem. [Technical Guide: Methyl 2-hydroxy-4-methoxy-5-
nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3151835/docs#technical-guide-methyl-2-hydroxy-4-
methoxy-5-nitrobenzoate]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-hydroxy-4-methoxy-2-nitrobenzoate
https://www.benchchem.com/product/b3151835/docs#technical-guide-methyl-2-hydroxy-4-methoxy-5-nitrobenzoate
https://www.benchchem.com/product/b3151835/docs#technical-guide-methyl-2-hydroxy-4-methoxy-5-nitrobenzoate
https://www.benchchem.com/product/b3151835/docs#technical-guide-methyl-2-hydroxy-4-methoxy-5-nitrobenzoate
https://www.benchchem.com/product/b3151835/docs#technical-guide-methyl-2-hydroxy-4-methoxy-5-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3151835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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